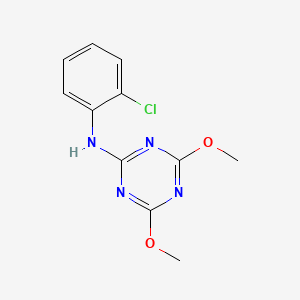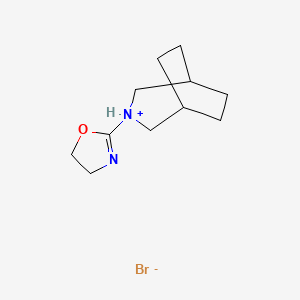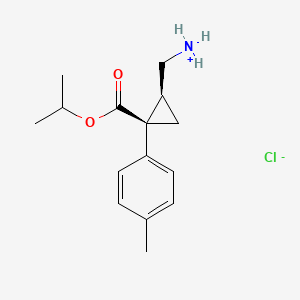![molecular formula C8H8ClF3N2O B13742722 (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyridinium ion, and a hydroxylamine moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is reacted with a suitable alkylating agent to form the pyridinium ion.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the Hydroxylamine Moiety: The hydroxylamine group is introduced by reacting the intermediate with hydroxylamine hydrochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxides and related derivatives.
Reduction Products: Amines and reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
科学的研究の応用
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride involves:
Molecular Targets: Interacting with specific enzymes, receptors, or other biomolecules.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethanone
Uniqueness
- Structural Features : The presence of the pyridinium ion and hydroxylamine moiety distinguishes it from other trifluoromethyl compounds.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Broader range of applications in various fields compared to similar compounds.
特性
分子式 |
C8H8ClF3N2O |
|---|---|
分子量 |
240.61 g/mol |
IUPAC名 |
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c1-13-4-2-6(3-5-13)7(12-14)8(9,10)11;/h2-5H,1H3;1H |
InChIキー |
HALLRYIRABQEQP-UHFFFAOYSA-N |
異性体SMILES |
C[N+]1=CC=C(C=C1)/C(=N\O)/C(F)(F)F.[Cl-] |
正規SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C(F)(F)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)


![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)

![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)


